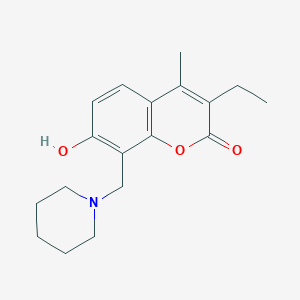
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one, also known as EPMC, is a synthetic compound that belongs to the class of coumarin derivatives. EPMC has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to protect against oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one in lab experiments is its high potency and selectivity. This compound has been shown to exhibit its pharmacological effects at low concentrations, making it a useful tool for studying various biological processes. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, future research could focus on the development of new fluorescent probes based on the structure of this compound for the detection of other biomolecules in biological systems.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. While there are limitations to using this compound in lab experiments, its high potency and selectivity make it a useful tool for studying various biological processes. There are several future directions for research on this compound, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one involves the condensation of 4-methylcoumarin and piperidine-4-carboxaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to yield this compound. The overall yield of the synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-13-12(2)14-7-8-16(20)15(17(14)22-18(13)21)11-19-9-5-4-6-10-19/h7-8,20H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUFGKGEPUYZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)O)CN3CCCCC3)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5912282.png)
![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912289.png)
![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)

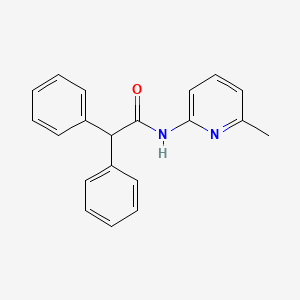
![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)
![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)
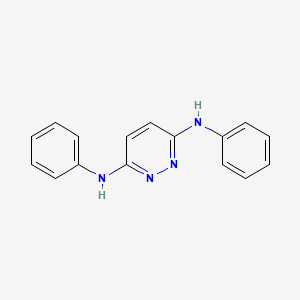
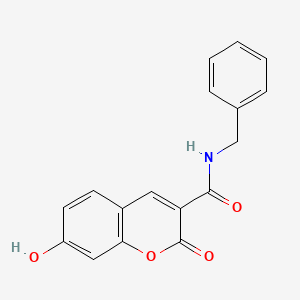
![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
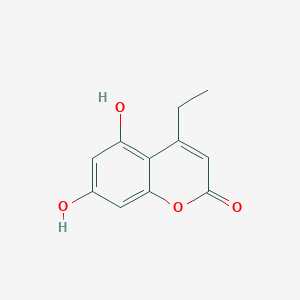
![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)